molecular formula C10H8F6O2 B6320691 1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol CAS No. 2093-06-3

1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol

Cat. No.: B6320691
CAS No.: 2093-06-3
M. Wt: 274.16 g/mol
InChI Key: BFBMAGIYZYHBGF-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol is a fluorinated organic compound characterized by its high polarity and ionizing power. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol can be synthesized through the reaction of hexafluoropropylene with 4-methoxyphenyl magnesium bromide, followed by hydrolysis. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound involves the large-scale reaction of hexafluoropropylene with 4-methoxyphenyl magnesium bromide in a controlled environment. The process is optimized to maximize yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or hydrocarbons.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol involves its high polarity and ability to stabilize transition states in chemical reactions. This compound can interact with various molecular targets, facilitating reactions that require high ionizing power .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-methoxyphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O2/c1-18-7-4-2-6(3-5-7)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBMAGIYZYHBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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